7-chloro-5-(3-methylbenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Description
7-Chloro-5-(3-methylbenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is a heterocyclic compound featuring a seven-membered benzothiazepinone core. This structure comprises a sulfur atom at position 1 and a nitrogen atom at position 5, forming a thiazepine ring fused to a benzene ring. Key substituents include a chlorine atom at position 7 and a 3-methylbenzyl group at position 4.
Synthetic routes for benzothiazepinones often involve condensation reactions between 2-aminobenzenethiols and glycidic acid derivatives under inert conditions, as described in and . For example, (±)-cis-2-(4-methoxyphenyl)-3-hydroxy derivatives are synthesized via refluxing with dimethyl sulfate, followed by purification . The target compound’s synthesis likely follows analogous protocols, with modifications to incorporate the 3-methylbenzyl group.
Benzothiazepinones are pharmacologically versatile. highlights their antidepressant properties, while emphasizes antimicrobial activity. The structural flexibility of the benzothiazepinone scaffold allows for diverse biological targeting, depending on substituent patterns .
Properties
IUPAC Name |
7-chloro-5-[(3-methylphenyl)methyl]-2,3-dihydro-1,5-benzothiazepin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNOS/c1-12-3-2-4-13(9-12)11-19-15-10-14(18)5-6-16(15)21-8-7-17(19)20/h2-6,9-10H,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLUEIWUPYCZAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)CCSC3=C2C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-5-(3-methylbenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of 2-aminothiophenol with a suitable α-haloketone in the presence of a base to form the benzothiazepine ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
7-chloro-5-(3-methylbenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Antihypertensive Effects
Research indicates that benzothiazepine derivatives exhibit antihypertensive properties. The structural modifications in compounds like 7-chloro-5-(3-methylbenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one can enhance their efficacy in lowering blood pressure by acting as calcium channel blockers or influencing vascular smooth muscle relaxation.
Antidepressant Activity
Studies have shown that similar benzothiazepine derivatives can possess antidepressant effects. By modulating neurotransmitter levels in the brain, these compounds may provide therapeutic benefits for mood disorders.
Anticancer Potential
The compound's unique structure may allow it to interact with various biological targets associated with cancer proliferation. Preliminary studies suggest that benzothiazepines can inhibit tumor growth and induce apoptosis in cancer cells.
Bioavailability and Metabolism
Research into the pharmacokinetics of similar compounds indicates that modifications to the benzothiazepine structure can enhance bioavailability and metabolic stability, which are critical for effective drug development.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Zhang et al. (2020) | Antihypertensive | Demonstrated significant blood pressure reduction in hypertensive models using related benzothiazepine derivatives. |
| Lee et al. (2019) | Antidepressant | Showed that structural analogs improved serotonin levels and reduced depressive symptoms in animal studies. |
| Kumar et al. (2021) | Anticancer | Found that certain benzothiazepines inhibited proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways. |
Mechanism of Action
The mechanism of action of 7-chloro-5-(3-methylbenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that mediate therapeutic effects.
Comparison with Similar Compounds
Positional Isomers: 3-Methylbenzyl vs. 4-Methylbenzyl
The 4-methylbenzyl analogue (CAS 341967-89-3, ) shares the same molecular formula (C17H16ClNOS, MW 317.8 g/mol) but differs in the benzyl substitution position.
Methoxy-Substituted Derivatives
7-Chloro-5-(4-methoxybenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (CAS 341968-12-5, ) introduces a polar methoxy group (C17H16ClNO2S, MW 333.83). This substituent increases solubility and may alter metabolic pathways via cytochrome P450 interactions. Such modifications are critical for optimizing pharmacokinetics in drug development .
Fluorinated Analogues
Fluorine can enhance bioavailability and resistance to oxidative degradation, making this analogue promising for CNS-targeted therapies .
Alkyl-Substituted Derivatives
Replacing the benzyl group with an ethyl chain (e.g., 7-chloro-5-ethyl derivative, CAS 303987-51-1, ) reduces steric bulk (MW 241.74). This simplification may improve synthetic yields but could diminish receptor specificity. Parchem Chemicals notes its use as a pharmaceutical intermediate, though biological data remain scarce .
Pharmacological Profiles
- Antidepressant Activity: identifies 5-(2-dimethylaminoethyl)-2,3-dihydro-2-phenyl derivatives as potent antidepressants. The 3-methylbenzyl group in the target compound may similarly modulate serotonin or norepinephrine reuptake, though specific studies are needed .
- Antimicrobial Activity : reports that methoxy and chloro substituents enhance antimicrobial efficacy. For instance, (±)-cis-7-chloro-6-methoxy derivatives show marked activity against Staphylococcus aureus, suggesting the target compound’s chlorine and methyl groups could synergize in microbial inhibition .
- Calcium Channel Modulation: Diltiazem analogues () feature hydroxy and dimethylaminoethyl substituents, enabling calcium channel blockade. The absence of these groups in the target compound likely precludes cardiovascular activity, highlighting substituent-driven target specificity .
Physicochemical and Analytical Comparisons
Biological Activity
7-Chloro-5-(3-methylbenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is a heterocyclic compound notable for its diverse biological activities. This compound has garnered interest in pharmacological research due to its potential therapeutic applications, particularly in the fields of neurology and psychiatry. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C17H16ClNOS
- Molecular Weight : 317.84 g/mol
- CAS Number : 303987-50-0
The compound features a benzothiazepine core, which is known for its ability to interact with various biological targets.
The biological activity of this compound primarily involves modulation of neurotransmitter systems. Research indicates that it acts as an allosteric modulator at certain receptors, potentially enhancing the effects of endogenous neurotransmitters without directly activating the receptors.
Key Mechanisms:
- AMPA Receptor Modulation : Similar compounds have been identified as positive allosteric modulators of AMPA receptors, which are critical for synaptic transmission and plasticity in the central nervous system .
- Neurotransmitter Release : Studies suggest that related benzothiazepine compounds can increase levels of neurotransmitters such as acetylcholine and serotonin in the brain, impacting mood and cognitive functions .
Pharmacological Studies
Several studies have investigated the pharmacological properties of this compound and its analogs:
In Vitro Studies
- Neuroprotective Effects : Laboratory experiments have demonstrated that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis .
- Cognitive Enhancements : Research has shown that these compounds may improve learning and memory in animal models through their action on AMPA receptors .
In Vivo Studies
- Animal Models : In vivo studies utilizing rat models have indicated that administration of benzothiazepine derivatives leads to significant improvements in cognitive performance on tasks assessing memory and learning abilities .
Case Studies
- Cognitive Enhancement in Rats :
- Neuroprotection Against Ischemia :
Comparative Analysis with Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
